![molecular formula C8H12O4 B12593582 (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one CAS No. 874183-66-1](/img/structure/B12593582.png)
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one is a bicyclic compound with the molecular formula C7H10O5. This compound is characterized by its unique structure, which includes three hydroxyl groups and a ketone group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For instance, starting from a bicyclic alcohol, selective oxidation can be performed using reagents like pyridinium chlorochromate (PCC) or Jones reagent to introduce the ketone functionality while preserving the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts such as palladium or platinum can be employed to achieve high yields and purity. Additionally, continuous flow reactors can be utilized to enhance reaction efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group into an alcohol, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one: Similar structure but with an additional oxygen atom in the ring.
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one: Contains two oxygen atoms in the bicyclic ring.
(1S,3S,5R)-6,8-dioxabicyclo[3.2.1]octan-3-ol: Features a hydroxyl group and two oxygen atoms in the ring.
Uniqueness
What sets (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one apart is its specific arrangement of hydroxyl and ketone groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for studying specific chemical and biological processes.
Propiedades
Número CAS |
874183-66-1 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C8H12O4/c9-5-3-8(12)2-4(7(5)11)1-6(8)10/h4-5,7,9,11-12H,1-3H2/t4-,5-,7+,8-/m1/s1 |
Clave InChI |
SSGXGLVOIKMHST-HXOWADHMSA-N |
SMILES isomérico |
C1[C@@H]2C[C@](C1=O)(C[C@H]([C@H]2O)O)O |
SMILES canónico |
C1C2CC(C1=O)(CC(C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
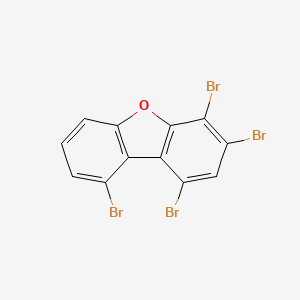
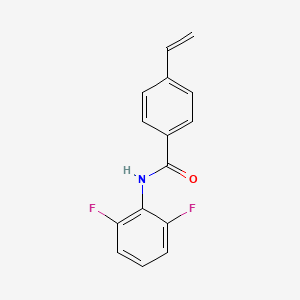
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
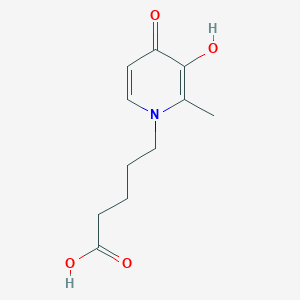
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
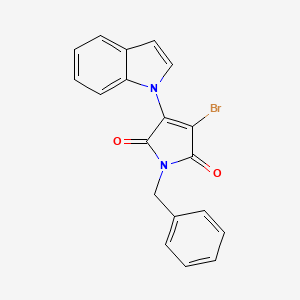
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
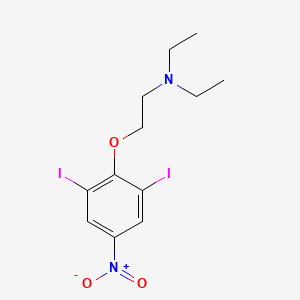
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
